molecular formula C10H14ClN B093299 2-Chloro-N,N-diethylaniline CAS No. 19372-80-6

2-Chloro-N,N-diethylaniline

Cat. No.: B093299
CAS No.: 19372-80-6
M. Wt: 183.68 g/mol
InChI Key: OQRCDIPTOADXMP-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a chlorine atom is substituted at the second position on the benzene ring. This compound is a colorless to light yellow liquid at room temperature and is primarily used in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N,N-diethylaniline can be synthesized through several methods. One common method involves the alkylation of 2-chloroaniline with diethyl sulfate or ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of 2-chloroaniline with diethylamine in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-N,N-diethylaniline.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

2-Chloro-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethylaniline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

    N,N-Diethylaniline: Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-Chloro-N,N-diethylaniline.

    2-Chloro-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups. It has different physical properties and reactivity due to the smaller size of the methyl groups.

    2-Chloroaniline: Lacks the ethyl groups on the nitrogen. It is more reactive in electrophilic substitution reactions due to the presence of the amino group.

Uniqueness: this compound is unique due to the presence of both the chlorine atom and the diethylamino group. This combination imparts specific chemical properties, such as increased lipophilicity and altered reactivity in substitution reactions, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-chloro-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRCDIPTOADXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344556
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19372-80-6
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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